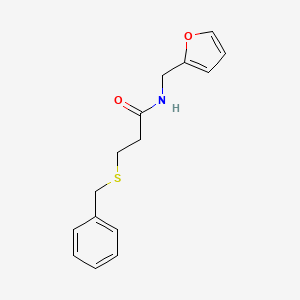

3-(苄硫基)-N-(2-呋喃基甲基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- New N-benzyl- or N-(2-furylmethyl)cinnamamides, which are structurally related to 3-(benzylthio)-N-(2-furylmethyl)propanamide, were synthesized using amidation reactions between cinnamic acid and benzylamines or (2-furylmethyl)amine in the presence of boric acid. This process yielded good to excellent results and is considered environmentally friendly due to the use of boric acid as a 'green' catalyst (Barajas et al., 2008).

Molecular Structure Analysis

- The molecular structure of compounds similar to 3-(benzylthio)-N-(2-furylmethyl)propanamide, specifically N-monosubstituted propanamides, was studied using FTIR spectroscopy. The study focused on understanding the conformation of these compounds based on spectroscopic data (Antonović et al., 1997).

Chemical Reactions and Properties

- The preparation and chemical reactivity of N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides were explored. These compounds were synthesized through specific reactions involving amines and 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanoic acid. Their biological activity, specifically as root growth modulators, was also examined (Kitagawa et al., 2001).

科学研究应用

杀虫剂研究:Elliott 等人 (1967) 的一项研究讨论了与 3-(苄硫基)-N-(2-呋喃基甲基)丙酰胺相关的化合物 5-苄基-3-呋喃基甲基 (+)-反式菊酯的合成。该化合物表现出显着的杀虫性能,对家蝇和芥菜甲虫剧毒,超过了天然除虫菊酯和其他常见杀虫剂(如对硫磷和敌敌畏)的毒性 (Elliott 等人,1967)。

合成化学:Kelly 等人 (2008) 探讨了从 3-糠醛合成 2-取代的 3-糠醛,其结构与 3-(苄硫基)-N-(2-呋喃基甲基)丙酰胺相似。该研究重点是开发制备取代呋喃和吡咯的新方法,这些方法是化学合成中的关键合成子,并且存在于许多天然产物和药物中 (Kelly 等人,2008)。

钯催化的反应:Chang 等人 (2012) 的研究研究了涉及苄基钛化合物与芳香族或杂芳族溴化物的钯催化偶联反应。本研究与 3-(苄硫基)-N-(2-呋喃基甲基)丙酰胺等化合物的合成工艺相关 (Chang 等人,2012)。

抗伤害感受活性:Önkol 等人 (2004) 对某些丙酰胺衍生物的抗伤害感受活性进行的研究表明在疼痛管理中具有潜在的治疗应用。虽然没有直接研究 3-(苄硫基)-N-(2-呋喃基甲基)丙酰胺,但类似化合物的化学结构和活性为潜在的生物活性提供了见解 (Önkol 等人,2004)。

N-苄基或 N-(2-呋喃基甲基)肉桂酰胺合成:Barajas 等人 (2008) 描述了新的 N-苄基或 N-(2-呋喃基甲基)肉桂酰胺的合成,重点介绍了与 3-(苄硫基)-N-(2-呋喃基甲基)丙酰胺和相关化合物合成相关的 (Barajas 等人,2008)。

属性

IUPAC Name |

3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-15(16-11-14-7-4-9-18-14)8-10-19-12-13-5-2-1-3-6-13/h1-7,9H,8,10-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFOFPKZNIOFIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)

![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)

![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)

![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)

![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)

![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)

![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)